1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c1-12-3-6-16(10-17(12)22)25-20(28)24-15-7-4-14(5-8-15)18-11-29-21-23-13(2)9-19(27)26(18)21/h3-11H,1-2H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZPOEFFIMKXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolo[3,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the urea moiety: This step involves the reaction of an isocyanate with an amine to form the urea linkage.
Functional group modifications: Introduction of the fluoro and methyl groups on the phenyl rings can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific molecular targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of urea derivatives with diverse heterocyclic substituents. Key structural analogues from literature include:
*Calculated based on molecular formulas.
Key Observations:
Heterocyclic Cores: The thiazolo-pyrimidinone (target) and pyrido-pyrimidinone () both provide planar, conjugated systems for target binding. The thiazolo ring may confer enhanced solubility compared to pyrido systems due to sulfur’s polarizability .
Fluorine Substitution: Fluorine is present in all analogues (e.g., 3-fluoro-4-methylphenyl in the target, 4-fluorophenyl in ). This substituent improves membrane permeability and resistance to oxidative metabolism .
Urea Linker Modifications: While all compounds retain the urea moiety, substituent bulk varies. The target’s 3-fluoro-4-methylphenyl group balances lipophilicity and steric hindrance, whereas ’s trifluoromethylphenyl increases hydrophobicity .
Hydrogen-Bonding and Conformational Analysis
The urea linker’s –NH groups are critical for hydrogen-bond interactions. In crystal structures of similar compounds (e.g., ), the urea moiety forms bifurcated hydrogen bonds with kinase backbone residues, stabilizing binding . The thiazolo-pyrimidinone’s puckering (quantified via Cremer-Pople parameters ) may influence conformational flexibility. For example, pyrido-pyrimidinones () exhibit planar geometries, whereas thiazolo systems (target) may adopt slight puckering, altering binding pocket compatibility .
Pharmacokinetic and Bioactivity Trends
Biological Activity
1-(3-Fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea, a compound with potential pharmacological applications, has garnered attention due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 350.34 g/mol. The presence of a fluorine atom and a thiazolo-pyrimidine moiety contributes to its diverse biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinase Activity : Many thiazolo-pyrimidine derivatives have been shown to inhibit kinases involved in cancer progression, such as Aurora kinases and EGFR (Epidermal Growth Factor Receptor) .
- Antimicrobial Activity : Thiazolo derivatives often demonstrate antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some studies indicate that similar compounds can inhibit TNF-alpha production, which is crucial in inflammatory responses .
Antitumor Activity
A series of studies have assessed the antitumor efficacy of thiazolo-pyrimidine derivatives. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10–20 | |
| A549 (lung cancer) | 15–30 | |
| K562 (leukemia) | 5–15 |
These results indicate that the compound may possess potent antitumor properties, warranting further investigation into its clinical applications.
Antimicrobial Activity
The antimicrobial potential of the compound has been evaluated against several pathogens. Notably, compounds with similar structures have demonstrated:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
- Case Study on Anticancer Properties : A recent study investigated the effects of thiazolo-pyrimidine derivatives on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, highlighting the potential for these compounds in cancer therapy .
- Case Study on Inflammatory Diseases : In vitro studies showed that compounds similar to this compound effectively reduced pro-inflammatory cytokines in macrophage cell lines, suggesting their utility in treating chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
